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molecular formula C10H10N4O2S B1617628 Pirinidazole CAS No. 55432-15-0

Pirinidazole

Cat. No. B1617628
M. Wt: 250.28 g/mol
InChI Key: IRVDBEMWNQAVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03984560

Procedure details

26.1 Grams (0.1 mol) of 1-methyl-2-benzoyloxymethyl-5-nitro-imidazole were dissolved while stirring in 150 ml of dimethylformamide; then 11.1 g (0.1 mol) of 2-mercaptopyridine and 13.8 g of potash (free from water and powdered) were added. A very faintly exothermic reaction was perceptible only. The reaction mixture was heated to 80°C for 1 hour, whereupon the color of the mixture changed from yellow toward light brown and a white precipitate formed. The mixture was then cooled to room temperature and the end product was precipitated by stirring it into about 500 ml of ice water. The product was suction-filtered, thoroughly washed with water and recrystallized from about 3000 ml of isopropanol. 18.0 Grams (72 % of the theoretical yield) of 1-methyl-2-(2-pyridylthiomethyl)-5-nitro-imidazole were obtained as a faintly yellow crystallized powder, m.p. 146°-147°C.
Name
1-methyl-2-benzoyloxymethyl-5-nitro-imidazole
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]=[C:3]1[CH2:10]OC(=O)C1C=CC=CC=1.[SH:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=1.C([O-])([O-])=O.[K+].[K+]>CN(C)C=O>[CH3:1][N:2]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][N:4]=[C:3]1[CH2:10][S:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][N:22]=1 |f:2.3.4|

Inputs

Step One
Name
1-methyl-2-benzoyloxymethyl-5-nitro-imidazole
Quantity
0.1 mol
Type
reactant
Smiles
CN1C(=NC=C1[N+](=O)[O-])COC(C1=CC=CC=C1)=O
Step Two
Name
Quantity
11.1 g
Type
reactant
Smiles
SC1=NC=CC=C1
Name
Quantity
13.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
by stirring it into about 500 ml of ice water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A very faintly exothermic reaction
CUSTOM
Type
CUSTOM
Details
formed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the end product was precipitated
FILTRATION
Type
FILTRATION
Details
The product was suction-filtered
WASH
Type
WASH
Details
thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from about 3000 ml of isopropanol

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=C1[N+](=O)[O-])CSC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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